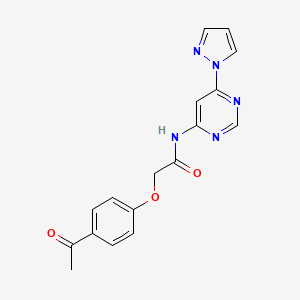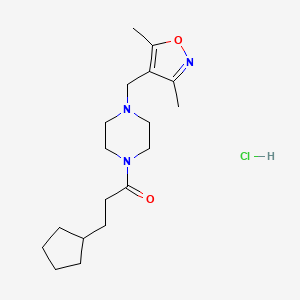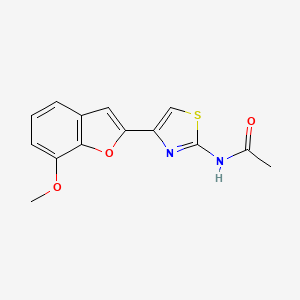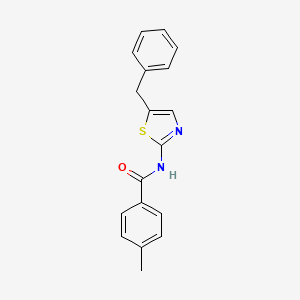
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-acetylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Translocator Protein (TSPO) Ligands for Neuroinflammation Imaging
A study introduced a series of novel pyrazolo[1,5-a]pyrimidines, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, synthesized to bind the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker for neuroinflammatory processes. The compounds exhibited subnanomolar affinity for TSPO, comparable to the reference compound, and showed potential as in vivo PET radiotracers for neuroinflammation, confirmed by brain uptake and accumulation in a rodent model of neuroinflammation (Damont et al., 2015).
Radioligands for Imaging the Translocator Protein (18 kDa)
Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. The compound DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide with a fluorine atom in its structure, was designed for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography. The synthesis process was fully automated, offering a chemically and radiochemically pure product with significant radioactivity, supporting its use in imaging TSPO expression (Dollé et al., 2008).
Anticancer Activity
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed their synthesis and testing on 60 cancer cell lines, demonstrating appreciable cancer cell growth inhibition in eight cancer cell lines. This study highlights the potential of these compounds as anticancer agents, with one compound showing significant activity against various cancer cell lines, indicating the compound's potential utility in developing new anticancer agents (Al-Sanea et al., 2020).
Antitumor and Anti-inflammatory Agents
A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and demonstrated outstanding in vitro antitumor activity against HepG2 cell line, as well as potential as anti-inflammatory agents. This novel series of compounds, through their bioactivity profile, suggest a promising avenue for the development of therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Coordination Complexes and Antioxidant Activity
A study on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) explored the effect of hydrogen bonding on the self-assembly process. These compounds demonstrated significant antioxidant activity, indicating their potential use in studying oxidative stress-related diseases (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-12(23)13-3-5-14(6-4-13)25-10-17(24)21-15-9-16(19-11-18-15)22-8-2-7-20-22/h2-9,11H,10H2,1H3,(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFUAEOOOIYCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2543537.png)

![tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2543543.png)
![2,2,2-trichloro-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2543544.png)

![3-((4-chlorophenyl)sulfonyl)-N-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2543547.png)


![(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2543553.png)
![9-(2-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2543554.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2543556.png)

